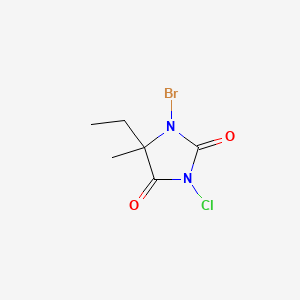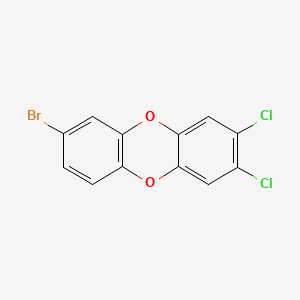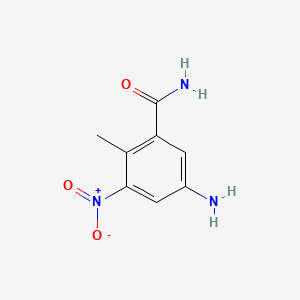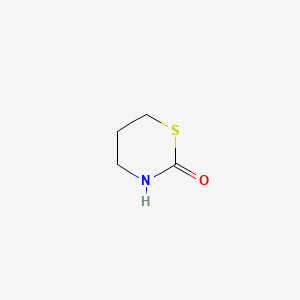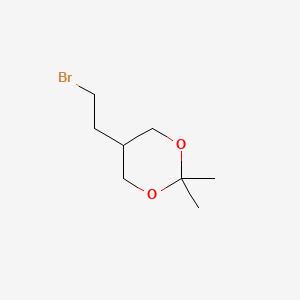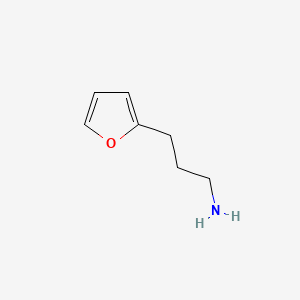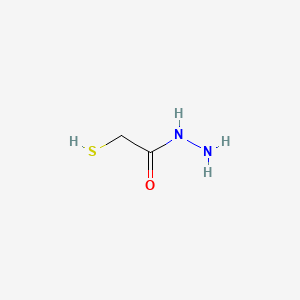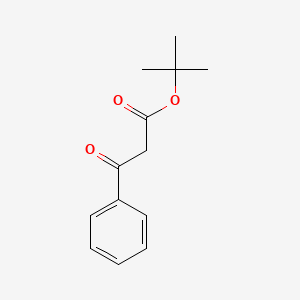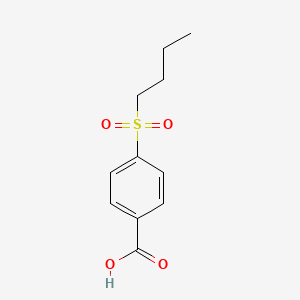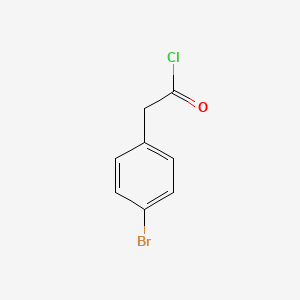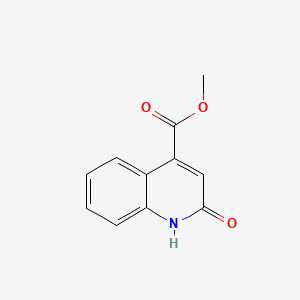
1-(4-甲基苯基)哌嗪
描述
1-(4-Methylphenyl)piperazine is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 . It is a white to yellow low melting solid . It is useful in the synthesis of 10H-Phenothiazine derivatives as ferroptosis inhibitors, which can be used in the treatment of stroke .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(4-Methylphenyl)piperazine, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 1-(4-Methylphenyl)piperazine consists of a six-membered cyclic secondary diamine with the nitrogen in the 1, 4 – position, which makes piperazine a weak base .
Chemical Reactions Analysis
In charge analysis, it was observed that C2, C3, C5, and C7 of the aromatic ring were electronegative and act as electrophilic sites, which contributed to the interaction with the protein .
Physical And Chemical Properties Analysis
1-(4-Methylphenyl)piperazine has a melting point of 29-32°C and a boiling point of 321.2°C at 760 mmHg . It has a density of 1.012 .
科学研究应用
Intestinal Permeation Enhancement
1-(4-Methylphenyl)piperazine: has been identified as a potential permeation enhancer (PE) for improving intestinal epithelial permeability . This compound can facilitate the oral delivery of macromolecules, which is often limited by poor absorption across the intestinal epithelium. Its efficacy was demonstrated in a study where it enhanced the permeability of a fluorescent marker over 100-fold without significant toxicity .
Synthesis of Antiemetic Agents
This compound serves as a synthetic intermediate in the creation of antiemetic agents . For instance, it’s used in synthesizing metabolites of Meclizine, which is an antiemetic medication. This application highlights its role in developing treatments that prevent nausea and vomiting.
Inhibitors of Acetylcholinesterase
1-(4-Methylphenyl)piperazine: is utilized in the synthesis of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase . These enzymes are targets for treating diseases like Alzheimer’s, where enzyme inhibition can help alleviate symptoms by increasing neurotransmitter levels in the brain.
Drug Delivery Systems
Due to its properties as a permeation enhancer, 1-(4-Methylphenyl)piperazine is being explored for its utility in drug delivery systems . It could potentially be used to improve the bioavailability of therapeutic compounds, especially those with poor solubility or stability.
Pharmacological Research
The compound’s ability to cross biological barriers makes it valuable for pharmacological research, particularly in studying the transport mechanisms of drugs across cell membranes. It can serve as a model compound to understand how structural modifications affect permeability and toxicity .
Chemical Library Development
As a phenylpiperazine derivative, 1-(4-Methylphenyl)piperazine contributes to the development of chemical libraries used in drug discovery . These libraries are essential for screening potential drug candidates with desired biological activities.
Neurotransmitter Receptor Studies
Phenylpiperazine derivatives, including 1-(4-Methylphenyl)piperazine , are known to interact with various neurotransmitter receptors. This makes them useful tools in neuroscience research to study receptor functions and to develop receptor-targeted therapies .
Molecular Modeling
In computational chemistry, 1-(4-Methylphenyl)piperazine can be used in molecular modeling to predict the interaction of similar compounds with biological targets. This application is crucial for rational drug design and understanding the structure-activity relationship of new compounds .
作用机制
Target of Action
1-(4-Methylphenyl)piperazine, also known as 1-4-MPPZ, is primarily used as a permeation enhancer . Its main target is the intestinal epithelium, where it enhances the absorption of macromolecular therapeutics into the bloodstream .
Mode of Action
1-4-MPPZ interacts with the intestinal epithelium to enhance transepithelial transport . This interaction results in increased permeability, allowing for improved absorption of therapeutics . The compound has been shown to have minimal cytotoxicity compared to similarly effective molecules .
Biochemical Pathways
It is known that the compound enhances the permeability of the intestinal epithelium, which is a crucial step in the absorption of orally administered macromolecular therapeutics .
Pharmacokinetics
Its role as a permeation enhancer suggests that it may influence the bioavailability of co-administered therapeutics by enhancing their absorption across the intestinal epithelium .
Result of Action
The primary result of 1-4-MPPZ’s action is the enhanced permeability of the intestinal epithelium, leading to improved absorption of macromolecular therapeutics into the bloodstream . This can potentially improve the efficacy of orally administered therapeutics.
Action Environment
The action of 1-4-MPPZ is influenced by the environment of the gastrointestinal tract. Factors such as pH and the presence of other substances in the gut can affect the compound’s efficacy as a permeation enhancer . .
安全和危害
属性
IUPAC Name |
1-(4-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEYFZXGNFNRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192706 | |
| Record name | 1-(p-Tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)piperazine | |
CAS RN |
39593-08-3 | |
| Record name | 1-(4-Methylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39593-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Tolyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039593083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(p-Tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-tolyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(4-Methylphenyl)piperazine impact intestinal permeability, and what mechanisms are involved?
A1: 1-(4-Methylphenyl)piperazine (1-4-MPPZ) demonstrates potential as a permeation enhancer for drug delivery across the intestinal epithelium. Research [] using rat colonic mucosae revealed that 1-4-MPPZ increased the permeability of both a paracellular marker ([14C]-mannitol) and a peptide drug ([3H]-octreotide). This effect is attributed to a decrease in transepithelial electrical resistance (TEER), suggesting a loosening of the tight junctions between epithelial cells. Furthermore, the study suggests involvement of 5-HT4 receptors, loop diuretics, and myosin light chain kinase in the permeation-enhancing activity of 1-4-MPPZ.
Q2: What distinguishes the effects of 1-(4-Methylphenyl)piperazine from similar compounds like 1-Phenylpiperazine?
A2: While both 1-(4-Methylphenyl)piperazine (1-4-MPPZ) and 1-Phenylpiperazine (PPZ) can enhance intestinal permeability, their mechanisms and potency differ []. Both compounds decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells, but 1-4-MPPZ exhibited a less pronounced effect. Interestingly, only 1-4-MPPZ increased the permeability of the peptide drug [3H]-octreotide, suggesting a unique ability to facilitate the transport of larger molecules across the intestinal barrier. Further investigation into the structure-function relationship of these phenylpiperazine derivatives is crucial to understanding these differences [].
Q3: Are there any potential safety concerns regarding the use of 1-(4-Methylphenyl)piperazine as a permeation enhancer?
A3: While 1-(4-Methylphenyl)piperazine (1-4-MPPZ) exhibits promising permeation-enhancing properties, further research is needed to fully assess its safety profile. Studies [] indicate that 1-4-MPPZ can alkalize the surrounding buffer, which might impact intestinal physiology. Although no histological damage was observed in the rat colonic mucosae model, long-term exposure effects remain unknown. Comprehensive toxicological studies are necessary to determine safe and effective doses for potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




